molecular formula C28H27NO5 B2370487 3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid CAS No. 2172572-79-9

3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

Cat. No.: B2370487
CAS No.: 2172572-79-9
M. Wt: 457.526
InChI Key: GIBBTCFJAOHALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclobutane ring, a fluorenylmethoxycarbonyl group, and a phenylmethoxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:

    Formation of the Cyclobutane Ring: This can be achieved through involving suitable dienes and dienophiles under controlled conditions.

    Introduction of the Fluorenylmethoxycarbonyl Group: This step involves the protection of the amine group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

    Attachment of the Phenylmethoxymethyl Group: This can be done through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors to trigger or inhibit specific signaling cascades.

    Modulating Gene Expression: Influencing the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid: A structurally similar compound with a cyclobutane ring and a fluorenylmethoxycarbonyl group.

    3-(Phenylmethoxymethyl)cyclobutane-1-carboxylic acid: Another related compound with a cyclobutane ring and a phenylmethoxymethyl group.

Uniqueness

3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5/c30-26(31)28(14-20(15-28)17-33-16-19-8-2-1-3-9-19)29-27(32)34-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,20,25H,14-18H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBBTCFJAOHALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.